RORgammat Inverse agonist 3
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Overview
Description
RORgammat Inverse Agonist 3: is a small molecule that acts as an inverse agonist for the retinoic acid receptor-related orphan receptor-gamma-t (RORγt). RORγt is a nuclear receptor that plays a crucial role in the differentiation of T helper 17 (Th17) cells and the production of the pro-inflammatory cytokine interleukin 17 (IL-17). This compound has garnered significant interest due to its potential therapeutic applications in treating autoimmune diseases and certain cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common synthetic route includes the use of a novel N-sulfonamide tetrahydroquinoline scaffold . The reaction conditions often involve:
Starting Materials: Appropriate amines, sulfonyl chlorides, and other reagents.
Catalysts: Commonly used catalysts include palladium or copper-based catalysts.
Solvents: Solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are frequently used.
Temperature and Time: Reactions are typically carried out at elevated temperatures (e.g., 80-120°C) for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of RORgammat Inverse Agonist 3 involves scaling up the laboratory synthesis methods while ensuring consistency, purity, and yield. This often requires optimization of reaction conditions, use of continuous flow reactors, and implementation of stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions: RORgammat Inverse Agonist 3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing or modifying functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
Chemistry: In chemistry, RORgammat Inverse Agonist 3 is used as a tool compound to study the structure-activity relationships of RORγt ligands and to develop new synthetic methodologies for similar compounds .
Biology: In biological research, this compound is employed to investigate the role of RORγt in the differentiation of Th17 cells and the production of IL-17. It helps in understanding the molecular mechanisms underlying autoimmune diseases .
Medicine: Medically, this compound is being explored as a potential therapeutic agent for treating autoimmune diseases such as rheumatoid arthritis, multiple sclerosis, and psoriasis. It is also being studied for its potential in cancer therapy, particularly in cancers where IL-17 plays a role .
Industry: In the pharmaceutical industry, this compound is used in drug discovery and development programs aimed at identifying new treatments for autoimmune diseases and cancer .
Mechanism of Action
RORgammat Inverse Agonist 3 exerts its effects by binding to the ligand-binding domain of RORγt. This binding induces a conformational change in the receptor, leading to the disruption of the receptor’s ability to recruit coactivators. As a result, the transcriptional activity of RORγt is inhibited, leading to a decrease in the production of IL-17 and other pro-inflammatory cytokines . The critical role of residue Trp317 in the activation of RORγt has been highlighted in molecular dynamics simulations .
Comparison with Similar Compounds
RORgammat Inverse Agonist 2: Another inverse agonist with a similar structure but different efficacy.
GSK805: A well-known RORγt inverse agonist used in various studies.
Uniqueness: RORgammat Inverse Agonist 3 is unique due to its specific binding affinity and selectivity for RORγt. It has shown promising results in preclinical studies, demonstrating potent inhibition of IL-17 production and efficacy in animal models of autoimmune diseases .
Properties
Molecular Formula |
C29H31Cl2N5O4S |
---|---|
Molecular Weight |
616.6 g/mol |
IUPAC Name |
(2S)-1-[2,4-dichloro-3-[[4-(3-methylimidazol-4-yl)-2-propan-2-ylquinolin-8-yl]oxymethyl]phenyl]sulfonyl-N-methylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C29H31Cl2N5O4S/c1-17(2)22-13-19(24-14-33-16-35(24)4)18-7-5-9-25(28(18)34-22)40-15-20-21(30)10-11-26(27(20)31)41(38,39)36-12-6-8-23(36)29(37)32-3/h5,7,9-11,13-14,16-17,23H,6,8,12,15H2,1-4H3,(H,32,37)/t23-/m0/s1 |
InChI Key |
LQMIVDIAZXZEPL-QHCPKHFHSA-N |
Isomeric SMILES |
CC(C)C1=NC2=C(C=CC=C2OCC3=C(C=CC(=C3Cl)S(=O)(=O)N4CCC[C@H]4C(=O)NC)Cl)C(=C1)C5=CN=CN5C |
Canonical SMILES |
CC(C)C1=NC2=C(C=CC=C2OCC3=C(C=CC(=C3Cl)S(=O)(=O)N4CCCC4C(=O)NC)Cl)C(=C1)C5=CN=CN5C |
Origin of Product |
United States |
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